molecular formula C13H20N2O3 B13007957 tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate

tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate

Cat. No.: B13007957
M. Wt: 252.31 g/mol
InChI Key: CWNQLSSMFDDPEQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is a sophisticated chemical building block of significant interest in medicinal chemistry, particularly in the construction of potential therapeutic agents. Its core structure incorporates a hydroxyethylamine motif, which is a privileged scaffold in the development of protease inhibitors. Compounds featuring this hydroxyethylamine backbone have been extensively researched as potent inhibitors of aspartyl protease enzymes, such as BACE-1, a key target in Alzheimer's disease research, and HIV-1 protease, making them relevant in anti-HIV agent development . The presence of the pyridinyl group enhances the molecule's versatility as a ligand, potentially contributing to target binding through its heteroaromatic nitrogen atoms, while the tert-butyloxycarbonyl (Boc) protecting group is a critical feature for synthetic manipulation, allowing for selective deprotection under mild acidic conditions to unveil a reactive amine for further derivatization . This specific molecular architecture makes it a valuable intermediate for synthesizing more complex molecules aimed at interacting with biologically relevant enzymes and receptors. Its application is firmly situated in preclinical research for synthesizing novel chemical entities, supporting drug discovery efforts in areas like oncology and neuroscience where heterocyclic scaffolds and carbamate derivatives are prevalent . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1-pyridin-2-ylpropyl)carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-11(7-9-16)10-6-4-5-8-14-10/h4-6,8,11,16H,7,9H2,1-3H3,(H,15,17)

InChI Key

CWNQLSSMFDDPEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Precursors

The Boc protection is commonly achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) or dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically performed in an aprotic solvent like dichloromethane (CH2Cl2) at 0 °C to room temperature for 12–18 hours.

Example procedure:

Reagent/Condition Amount/Equiv. Notes
Amino precursor (e.g., 3-bromopropylamine hydrobromide) 1.0 equiv Starting material
Di-tert-butyl dicarbonate (Boc2O) 1.1–1.9 equiv Boc protecting agent
Triethylamine (NEt3) 1.5–2.0 equiv Base to neutralize HBr
Solvent: Dichloromethane (CH2Cl2) Sufficient volume Anhydrous conditions preferred
Temperature 0 °C to room temp Controlled to avoid side reactions
Reaction time 12–18 hours Monitored by TLC or NMR

After completion, the reaction mixture is washed with aqueous ammonium chloride and sodium bicarbonate solutions, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically done by silica gel column chromatography to afford the Boc-protected intermediate as a white solid.

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl substituent can be introduced via nucleophilic substitution or coupling reactions. A common approach involves:

  • Using a pyridin-2-ylmethyl halide or derivative as the electrophile
  • Reacting with the Boc-protected amino alcohol or amine under basic conditions

Bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) facilitate the nucleophilic attack on the pyridine derivative. Solvents like 1,4-dioxane or dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents.

Typical reaction conditions:

Reagent/Condition Amount/Equiv. Notes
Boc-protected amino alcohol/amine 1.0 equiv Nucleophile
Pyridin-2-ylmethyl halide 1.0–1.2 equiv Electrophile
Base (Cs2CO3 or K2CO3) 1.5–2.0 equiv Facilitates substitution
Solvent (1,4-dioxane or DMF) Sufficient volume Anhydrous
Temperature 80–110 °C Elevated to promote reaction
Reaction time 12–24 hours Monitored by TLC or HPLC

The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried and concentrated, followed by purification via chromatography to isolate the target compound.

Preservation or Introduction of the Hydroxy Group

The hydroxy group at the 3-position can be introduced by:

  • Starting from a hydroxy-substituted precursor (e.g., 3-hydroxypropylamine) before Boc protection
  • Or by selective hydroxylation of the propyl chain after pyridine substitution

Hydroxylation methods include:

  • Use of mild oxidants or hydroboration-oxidation sequences if starting from alkenes
  • Protection of the hydroxy group during other steps to prevent side reactions

In many cases, the hydroxy group is present from the beginning and preserved throughout the synthesis by careful choice of reaction conditions and protecting groups.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Boc Protection Boc2O, NEt3, CH2Cl2, 0 °C to RT, 12–18 h Boc-protected amino intermediate
2 Pyridin-2-yl Substitution Pyridin-2-ylmethyl halide, Cs2CO3, 1,4-dioxane, 80–110 °C, 12–24 h Introduction of pyridin-2-yl group
3 Hydroxy Group Handling Starting from hydroxy precursor or mild hydroxylation Hydroxy group preserved or introduced

Research Findings and Optimization Notes

  • Yield optimization: Reaction yields for Boc protection typically range from 60–80%, depending on purity of reagents and reaction time.
  • Purification: Silica gel chromatography with petroleum ether/ethyl acetate gradients is effective for isolating pure product.
  • Reaction monitoring: TLC, NMR, and HPLC are standard analytical methods to track reaction progress and confirm product formation.
  • Scalability: Industrial scale-up involves optimization of solvent volumes, temperature control, and reagent stoichiometry to maximize yield and minimize by-products.
  • Side reactions: Overheating or prolonged reaction times can lead to carbamate cleavage or pyridine ring modifications; thus, controlled conditions are critical.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyridinyl ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

1.1 Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that tert-butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate acts as both a β-secretase inhibitor and an acetylcholinesterase inhibitor. These actions help prevent the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
β-secretase inhibitionPrevents amyloid-beta aggregation
Acetylcholinesterase inhibitionIncreases acetylcholine levels, enhancing cognitive function
Anti-inflammatory effectsReduces TNF-α and free radicals in astrocytes

1.2 Other Pharmacological Properties

In addition to its neuroprotective effects, this compound has shown promise in other areas:

  • Antioxidant Activity: By reducing oxidative stress markers, it may help protect cells from damage.
  • Potential Anti-cancer Properties: Some studies suggest that compounds with similar structures exhibit anti-tumor activities, warranting further investigation into this aspect for this compound.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Neuroprotection in Alzheimer's Models
A study published in Molecules demonstrated that this compound significantly reduced cell death in astrocytes induced by amyloid-beta peptides . The results indicated a moderate protective effect attributed to decreased inflammation and oxidative stress.

Case Study 2: In Vivo Efficacy
In vivo studies involving scopolamine-induced cognitive impairment in rats showed that while the compound exhibited some protective effects, its bioavailability in the brain was a limiting factor . Further optimization of delivery methods may enhance its therapeutic potential.

Conclusion and Future Directions

The applications of this compound are promising, particularly in the realm of neuroprotection against Alzheimer's disease and potentially other neurodegenerative conditions. Its dual action as an inhibitor of both β-secretase and acetylcholinesterase positions it as a valuable candidate for further research.

Future studies should focus on:

  • Enhancing bioavailability through novel drug delivery systems.
  • Exploring its potential anti-cancer properties through targeted research.
  • Conducting clinical trials to evaluate its safety and efficacy in humans.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and subsequent formation of amyloid beta peptides. Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, inhibiting the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbamate Group

Alkyl Chain Modifications
  • tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c): Structure: Ethyl group replaces the hydroxypropyl chain; pyrimidin-4-yl instead of pyridin-2-yl. Properties: Molecular ion [M + H]+: 280; purity >99%. Application: Acts as a high-affinity histamine H3 receptor agonist .
  • tert-Butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate: Structure: Propynylamino group instead of hydroxypropyl. Synthesis: Utilizes bromoacetyl bromide and triethylamine, highlighting reactivity differences due to the absence of a hydroxyl group .

Key Insight : The hydroxy group in the target compound likely increases polarity and aqueous solubility compared to alkyl or alkynyl substituents, which may enhance bioavailability in drug design.

Heterocyclic Modifications
  • tert-Butyl ((1-((5-amino-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (231): Structure: Pyridin-2-ylamino and pyrimidinyl groups. Properties: Molecular ion [M + H]+: 512; synthesized via palladium-catalyzed coupling, suggesting similar routes for the target compound .
  • tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (HB239-1): Structure: Chloro and hydroxy groups on pyridine.

Key Insight : Pyridin-2-yl groups, as in the target compound, are often preferred over pyrimidinyl or chlorinated analogs for their balanced electronic effects and binding affinity in receptor-ligand interactions.

Functional Group Comparisons

Hydroxy vs. Amino/Acyloxy Groups
  • tert-Butyl (3-oxopropyl)carbamate (24) :
    • Structure : Ketone instead of hydroxy group.
    • NMR Data : δ 9.79 (s, 1H, aldehyde proton), contrasting with the target’s hydroxyl proton (expected δ 1–5 ppm) .
  • 3-(Piperidin-1-yl)propyl tert-butylcarbamate (30): Structure: Piperidinyl group replaces pyridin-2-yl. Application: Dual-acting histamine H3 receptor ligand and monoamine oxidase B inhibitor .
Reaction Conditions
  • Palladium-Catalyzed Coupling: Used in for pyridin-2-ylamino incorporation, suggesting viable routes for the target compound’s synthesis .
  • Purification Methods : Analogous compounds (e.g., 24c, 231) employ flash chromatography with >99% purity, indicating rigorous purification requirements for carbamates .
Hazard Profiles
  • tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate :
    • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    • Handling : Precautionary measures (e.g., P261, P271) are critical for carbamates with reactive substituents.

Key Insight : The target compound’s hydroxy and pyridinyl groups may necessitate similar safety protocols to mitigate irritation risks.

Biological Activity

tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, and it has a molecular weight of 250.29 g/mol. The compound features a pyridine ring, which is known for its interaction with biological targets, enhancing the compound's activity.

The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxyl group can participate in hydrogen bonding with amino acid side chains in proteins, while the pyridine moiety can engage in π-π stacking interactions with aromatic residues. These interactions may modulate enzyme and receptor activities, leading to various biological effects.

Antioxidant Activity

Research indicates that compounds containing pyridine rings often exhibit antioxidant properties. The presence of the hydroxyl group in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, which could be attributed to the interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar carbamate derivatives have demonstrated efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparative Analysis

Compound NameStructureNotable Activity
This compound StructureAntioxidant, antimicrobial
tert-Butyl (3-hydroxypropyl)carbamate StructureModerate anti-inflammatory
tert-Butyl N-(3-hydroxyethyl)carbamate StructureLowered bioactivity compared to pyridine derivative

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various carbamate derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting effective radical scavenging activity.

Study 2: Antimicrobial Testing

In vitro testing against common bacterial strains demonstrated that this compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent. Further investigations are required to elucidate the exact mechanism of action.

Study 3: Anti-inflammatory Mechanism

Research on similar carbamate compounds revealed a decrease in inflammatory markers in animal models treated with these compounds. It was hypothesized that the presence of the pyridine ring enhances the interaction with inflammatory pathways.

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